molecular formula C16H23BO6 B15316668 Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B15316668
M. Wt: 322.2 g/mol
InChI Key: GOZIEAXGIMHJRB-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of methyl 3-hydroxy-4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via a Suzuki-Miyaura coupling mechanism, resulting in the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of 3-(methoxymethoxy)-4-hydroxybenzoic acid.

    Reduction: Formation of 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Lacks the boronic ester group, making it less reactive in cross-coupling reactions.

    4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar boronic ester functionality but different substituents on the benzene ring.

    Phenylboronic acid: A simpler boronic acid with broader applications but less specificity in certain reactions.

Uniqueness

Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronic ester and an ester group, providing dual functionality for diverse chemical transformations. This dual functionality enhances its utility in complex organic synthesis and the development of novel compounds.

Properties

Molecular Formula

C16H23BO6

Molecular Weight

322.2 g/mol

IUPAC Name

methyl 3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3

InChI Key

GOZIEAXGIMHJRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OCOC

Origin of Product

United States

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